molecular formula C14H20BBrO2 B1376877 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-60-8

2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1376877
CAS No.: 1256781-60-8
M. Wt: 311.02 g/mol
InChI Key: CWURWHNJKZLGOY-UHFFFAOYSA-N
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Description

2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds. The presence of the bromine atom and the boronate ester group in its structure makes it a valuable intermediate in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-3,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Bromo-3,5-dimethylphenylboronic acid+PinacolThis compound\text{2-Bromo-3,5-dimethylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Bromo-3,5-dimethylphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed through oxidation of the boronate ester group.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biaryl-containing drugs.

    Material Science: Utilized in the preparation of organic light-emitting diodes (OLEDs) and other advanced materials.

    Agricultural Chemistry: Used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronate ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The key steps in the mechanism are:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronate ester group transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,5-dimethylphenylboronic Acid: A precursor to 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    4-Bromo-3,5-dimethylphenol: Another brominated phenyl compound with different reactivity.

    (2-Bromo-3,5-dimethylphenyl)methanol: A related compound with a hydroxyl group instead of a boronate ester.

Uniqueness

This compound is unique due to its dual functionality, possessing both a bromine atom and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWURWHNJKZLGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743461
Record name 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256781-60-8
Record name 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256781-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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